REACTION_CXSMILES
|
C([Li])CCC.N1CCOCC1.[O:12]1[CH:16]=[CH:15][C:14]([CH:17]=[O:18])=[CH:13]1.C([Li])(CC)C.Cl[Si:25]([CH3:28])([CH3:27])[CH3:26].Cl>CCCCCC.O1CCCC1.C1CCCCC1>[CH3:26][Si:25]([CH3:28])([CH3:27])[C:16]1[O:12][CH:13]=[C:14]([CH:17]=[O:18])[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1CCCCC1
|
Name
|
|
Quantity
|
6.28 mL
|
Type
|
reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
7h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
( 14h )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After another 20 min.
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
55.4 ml, 72 mmol) was added dropwise
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
STIRRING
|
Details
|
after stirring at 0° for 10 min.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica using 2% ethyl ether/hexane
|
Type
|
CUSTOM
|
Details
|
Fractions with Rf of about 0.30 (silica, 10% ethyl ether/hexane) on evaporation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1OC=C(C1)C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.22 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |